molecular formula C15H14BrFN2S B3600726 N-(4-BROMO-2-FLUOROPHENYL)-N'-PHENETHYLTHIOUREA

N-(4-BROMO-2-FLUOROPHENYL)-N'-PHENETHYLTHIOUREA

Cat. No.: B3600726
M. Wt: 353.3 g/mol
InChI Key: UMCPWWLZODVFJA-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-FLUOROPHENYL)-N’-PHENETHYLTHIOUREA is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring, along with a phenethyl group attached to the thiourea moiety. The molecular structure of N-(4-BROMO-2-FLUOROPHENYL)-N’-PHENETHYLTHIOUREA makes it a compound of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-N’-PHENETHYLTHIOUREA typically involves the reaction of 4-bromo-2-fluoroaniline with phenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(4-BROMO-2-FLUOROPHENYL)-N’-PHENETHYLTHIOUREA may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-N’-PHENETHYLTHIOUREA undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products Formed

    Substitution Products: Derivatives with different substituents on the phenyl ring.

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-N’-PHENETHYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The presence of the bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMO-2-FLUOROPHENYL)ACETAMIDE: Similar in structure but with an acetamide group instead of a thiourea moiety.

    4-BROMO-2-FLUOROBIPHENYL: Lacks the thiourea and phenethyl groups, making it less versatile in terms of chemical reactivity.

    4-BROMO-2-FLUOROANILINE: A precursor in the synthesis of N-(4-BROMO-2-FLUOROPHENYL)-N’-PHENETHYLTHIOUREA.

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-N’-PHENETHYLTHIOUREA is unique due to the combination of the bromine and fluorine atoms on the phenyl ring and the presence of the phenethyl and thiourea groups. This unique structure imparts specific chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2S/c16-12-6-7-14(13(17)10-12)19-15(20)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCPWWLZODVFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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